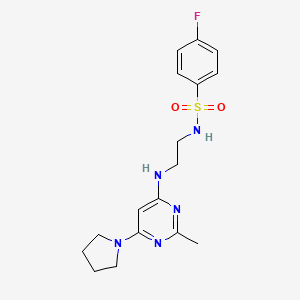![molecular formula C14H12N2O4S B2767930 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione CAS No. 685106-92-7](/img/structure/B2767930.png)
2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione is a complex organic compound that features a unique structure, integrating a thiazole ring, a pyrrole group, and a dioxane-dione framework
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Commonly involve thiazole derivatives, pyrrole derivatives, and suitable dioxane-dione precursors.
Reaction Pathway: : Typically, the synthesis initiates with the formation of the 1-(1,3-thiazol-2-yl)-1H-pyrrole intermediate. This is subsequently reacted with dimethyl dioxane-dione under controlled conditions, favoring the formation of the desired compound.
Reaction Conditions: : Specific conditions such as temperature, solvent choice (e.g., dimethylformamide, acetonitrile), and catalysts (e.g., palladium catalysts, acidic or basic environments) are optimized to yield high purity and maximum product.
Industrial Production Methods
In industrial settings, the production scale is amplified using batch or continuous flow reactors. Sophisticated monitoring systems ensure the maintenance of optimal reaction conditions and purity. Industrial synthesis often leverages cost-effective reagents and environmentally benign solvents to comply with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduces in the presence of reducing agents like lithium aluminum hydride or hydrogen gas under metal catalysts.
Substitution: : Participates in substitution reactions, where functional groups on the thiazole or pyrrole rings can be selectively substituted by halogens, alkyl groups, or other nucleophiles.
Cyclization: : Forms various cyclic compounds through intramolecular cyclization, especially when subjected to heat or catalysis.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, halogens, strong nucleophiles.
Cyclization Conditions: : Elevated temperatures, acid/base catalysis.
Major Products Formed
Oxidation typically yields sulfoxides or sulfones.
Reduction often results in the cleavage of the dioxane-dione ring or reduction of double bonds.
Substitution reactions lead to a variety of derivatives with functional modifications.
Cyclization creates additional ring systems, potentially enhancing the compound's stability and reactivity.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in transition metal catalysis, aiding in enantioselective synthesis.
Material Science: : Incorporated into polymeric materials, providing improved thermal stability and unique electronic properties.
Biology and Medicine
Drug Development: : Explored as a scaffold in medicinal chemistry for the synthesis of potential therapeutic agents targeting specific enzymes or receptors.
Biological Probes: : Used in the design of fluorescent probes for imaging and diagnostic applications, especially within cellular environments.
Industry
Agriculture: : Potential application as a pesticide due to its ability to interfere with specific biochemical pathways in pests.
Pharmaceutical Intermediates: : Functions as an intermediate in the synthesis of various pharmaceutical compounds, highlighting its versatility in drug manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-indol-2-yl]methylene}-1,3-dioxane-4,6-dione: : Similar structure but contains an indole ring, showcasing slightly different reactivity and biological activity.
2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-furan-2-yl]methylene}-1,3-dioxane-4,6-dione: : Incorporates a furan ring, presenting distinctive electronic properties and reactivity patterns.
Uniqueness
The compound stands out due to the specific arrangement of its functional groups, particularly the integration of the thiazole and pyrrole rings with the dioxane-dione core. This arrangement not only influences its reactivity but also expands its applicability in fields such as catalysis, drug development, and material science.
This article provides a comprehensive overview of 2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds. The unique structure and reactivity of this compound underscore its significance in scientific research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)10(12(18)20-14)8-9-4-3-6-16(9)13-15-5-7-21-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZSMHIFKITMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2767852.png)
![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2767853.png)

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B2767858.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2767859.png)
![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)


![ethyl 6-(2,4-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2767866.png)

